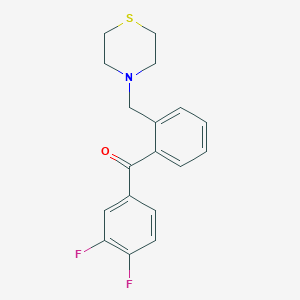

3,4-Difluoro-2'-thiomorpholinomethyl benzophenone

Description

Properties

IUPAC Name |

(3,4-difluorophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2NOS/c19-16-6-5-13(11-17(16)20)18(22)15-4-2-1-3-14(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUGMGBTULVXGEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643844 | |

| Record name | (3,4-Difluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898782-44-0 | |

| Record name | (3,4-Difluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Difluorobenzophenone Derivatives

Introduction: The Strategic Role of Fluorine in Benzophenone Scaffolds

The benzophenone moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Its rigid, diaryl ketone structure provides a versatile three-dimensional framework for interacting with biological targets. The strategic incorporation of fluorine atoms onto this scaffold, creating difluorobenzophenone derivatives, has become a cornerstone of modern drug design. This is not merely an exercise in substitution, but a deliberate tactic to modulate key physicochemical properties that govern a drug candidate's ultimate success.

Fluorine's unique properties—high electronegativity, small van der Waals radius (similar to hydrogen), and the ability to form strong C-F bonds—allow it to exert profound effects on a molecule's metabolic stability, membrane permeability, binding affinity, and acidity (pKa).[1][2][3] By altering these parameters, medicinal chemists can overcome common liabilities in drug development, such as rapid metabolic breakdown or poor absorption.[4] For instance, the introduction of fluorine can block sites of metabolic oxidation, extending a drug's half-life, or modulate lipophilicity to enhance passage across the blood-brain barrier.[1][4]

This guide provides an in-depth exploration of the core physicochemical properties of difluorobenzophenone derivatives. We will move beyond theoretical discussions to provide field-proven experimental protocols, comparative data across various isomers, and an expert analysis of how subtle changes in fluorine positioning radically impact molecular behavior. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to harness the full potential of this important class of molecules.

Chapter 1: Lipophilicity and Its Impact on ADME Profiles

1.1. The Causality Behind Lipophilicity Measurement

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical parameters in drug discovery. It is a primary determinant of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[5] A compound that is too hydrophilic (low lipophilicity) may have excellent aqueous solubility but fail to cross the lipid bilayers of cell membranes, such as the intestinal wall, leading to poor absorption.[6] Conversely, a compound that is excessively lipophilic may become trapped in fat tissues, exhibit poor solubility in aqueous environments like blood, and be prone to non-specific binding and rapid metabolic clearance by cytochrome P450 enzymes.[6]

The octanol-water partition coefficient (LogP for neutral species) and distribution coefficient (LogD for ionizable species at a specific pH) are the gold standards for quantifying lipophilicity.[5] An optimal LogP value, typically between 1 and 5, is often sought for orally bioavailable drugs.[6] The choice to measure this parameter early in development is a strategic one, designed to identify candidates with the highest probability of possessing a balanced ADME profile, thereby reducing late-stage attrition.

The positioning of fluorine atoms on the benzophenone scaffold directly influences LogP. While the C-F bond is more lipophilic than a C-H bond, the overall effect on the molecule depends on the interplay between altered surface area and the powerful inductive effects of fluorine, which can change the molecule's overall polarity and hydrogen bonding capacity.[1]

1.2. Comparative Lipophilicity of Difluorobenzophenone Isomers

The calculated LogP (cLogP) values demonstrate the significant impact of fluorine atom placement on the lipophilicity of the benzophenone core.

| Compound | Structure | CAS Number | cLogP | Reference(s) |

| Benzophenone (Parent) | C₁₃H₁₀O | 119-61-9 | 3.18 | [7] |

| 4,4'-Difluorobenzophenone | (FC₆H₄)₂CO | 345-92-6 | 3.196 - 3.21 | [8][9] |

| 2,4'-Difluorobenzophenone | C₁₃H₈F₂O | 342-25-6 | 3.5 (Calculated) | [10] |

| 3,3'-Difluorobenzophenone | C₁₃H₈F₂O | 345-70-0 | N/A | [11] |

| 2,2'-Difluorobenzophenone | C₁₃H₈F₂O | 342-24-5 | N/A |

Note: Experimental LogP values can vary based on the determination method. Calculated values are provided for comparison.

1.3. Experimental Protocol: LogP Determination by Reverse-Phase HPLC

The reverse-phase high-performance liquid chromatography (RP-HPLC) method is a reliable and high-throughput alternative to the traditional shake-flask method for determining LogP, particularly for neutral compounds like difluorobenzophenones. The principle is based on establishing a linear correlation between the logarithm of the retention factor (log k') and the known LogP values of a series of standard compounds. The LogP of an unknown compound can then be interpolated from this calibration curve.

Protocol: RP-HPLC Method for LogP Determination

-

Preparation of Standards: a. Prepare a set of 5-7 standard compounds with well-documented LogP values spanning the expected range (e.g., 1.0 to 5.0). b. Dissolve each standard and the test difluorobenzophenone derivative in the mobile phase to a final concentration of approximately 50 µg/mL.

-

Chromatographic Conditions:

-

HPLC System: Standard HPLC with a UV detector.

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile (or methanol) and water. The exact ratio should be optimized to achieve retention factors between 0.5 and 10 for the standards. A common starting point is 60:40 (v/v) Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: The λmax of the difluorobenzophenone derivative (typically ~250-260 nm).

-

Injection Volume: 10 µL.

-

Column Temperature: 25 °C.

-

-

Data Acquisition: a. Inject a void volume marker (e.g., uracil or sodium nitrate) to determine the dead time (t₀). b. Inject each standard compound and the test compound, recording the retention time (tᵣ).

-

Calculations: a. For each compound, calculate the retention factor (k') using the formula: k' = (tᵣ - t₀) / t₀ b. Calculate the logarithm of the retention factor (log k'). c. Plot the known LogP values of the standards (y-axis) against their corresponding log k' values (x-axis). d. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An acceptable correlation is typically R² > 0.95.

-

LogP Determination: a. Using the log k' value calculated for the difluorobenzophenone derivative, interpolate its LogP value using the regression equation from the calibration curve.

Caption: Workflow for LogP determination via RP-HPLC.

Chapter 2: Aqueous Solubility: A Prerequisite for Bioavailability

2.1. The Criticality of Solubility in Drug Formulation

Aqueous solubility is a fundamental physicochemical property that dictates the dissolution rate and ultimate concentration of a drug in the gastrointestinal tract, a prerequisite for absorption.[5] Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable oral bioavailability, which can compromise therapeutic efficacy. Therefore, accurate measurement of solubility is essential for selecting viable drug candidates and guiding formulation strategies, such as salt selection, particle size reduction, or the use of solubilizing excipients.

We distinguish between two key types of solubility measurements:

-

Kinetic Solubility: A high-throughput screening method where a compound is pre-dissolved in an organic solvent (like DMSO) and then diluted into an aqueous buffer. It measures the concentration at which the compound precipitates and is useful for early-stage ranking of compounds.[12]

-

Thermodynamic Solubility: Considered the "gold standard," this method measures the saturation concentration of a compound in an aqueous buffer at equilibrium with its solid phase. It provides the true solubility value and is critical for late-stage lead optimization and pre-formulation studies. The solid-state properties of the material, such as its crystal form (polymorphism), significantly influence this value.[11]

2.2. Physicochemical Data of Difluorobenzophenone Isomers

The high crystallinity and lipophilicity of difluorobenzophenone derivatives generally result in low aqueous solubility.

| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) | Physical State | Reference(s) |

| 4,4'-Difluorobenzophenone | 345-92-6 | 106 - 109 | 170-172 / 10 mmHg | White crystalline powder | [13][14] |

| 2,4'-Difluorobenzophenone | 342-25-6 | 22 - 24 | 176-178 / 16 mmHg | Light yellow liquid/solid | [10] |

| 3,3'-Difluorobenzophenone | 345-70-0 | 59 - 61 | 316 | White powder | [11] |

| 2,5-Difluorobenzophenone | 85068-36-6 | N/A | 123 / 0.3 mmHg | Light yellow liquid | [15] |

| 2,2'-Difluorobenzophenone | 342-24-5 | 50 - 52 | 165 / 15 mmHg | Solid |

2.3. Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

This protocol describes a robust, self-validating system for determining the equilibrium solubility of a compound. The inclusion of a 24-hour equilibration period and verification of the final pH are critical for ensuring that a true equilibrium state has been reached.

Protocol: Shake-Flask Thermodynamic Solubility

-

System Preparation: a. Prepare the desired aqueous buffer (e.g., 0.1 M Phosphate Buffer, pH 7.4). Ensure the buffer has been degassed. b. Verify and record the initial pH of the buffer.

-

Sample Preparation: a. Add an excess of the solid difluorobenzophenone derivative to a glass vial. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation. A starting point is to add ~2 mg of compound to 1 mL of buffer. b. The use of crystalline material of a known polymorphic form is essential for reproducible results.

-

Equilibration: a. Seal the vials securely. b. Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). c. Agitate the samples for 24 hours to allow the system to reach equilibrium. For poorly soluble compounds with slow dissolution kinetics, extending this time to 48 or 72 hours, with sampling at multiple time points (e.g., 24, 48, 72h), is recommended to confirm that the concentration has plateaued.

-

Phase Separation: a. After equilibration, allow the vials to stand undisturbed for at least 1 hour to let larger particles settle. b. Separate the saturated supernatant from the excess solid. This is a critical step to avoid artificially high results. Two common methods are: i. Centrifugation: Centrifuge the vial at a high speed (e.g., 14,000 rpm for 15 minutes). Carefully collect the supernatant. ii. Filtration: Use a low-binding filter (e.g., 0.22 µm PVDF). Discard the first few drops of filtrate to saturate any non-specific binding sites on the filter membrane.

-

Analysis and Quantification: a. Prepare a standard calibration curve of the test compound in a suitable organic solvent (e.g., acetonitrile). b. Quantify the concentration of the compound in the clear, saturated supernatant using a validated analytical method, typically HPLC-UV. c. Verify and record the final pH of the saturated solution to check for any shifts during dissolution. d. The final quantified concentration is reported as the thermodynamic solubility in µg/mL or µM.

Caption: Experimental workflow for thermodynamic solubility.

Chapter 3: Solid-State Properties and Crystallography

3.1. The Influence of Crystal Packing on Drug Performance

The solid-state form of an active pharmaceutical ingredient (API) is a critical attribute that can profoundly affect its stability, dissolution rate, and bioavailability. Difluorobenzophenone derivatives, being largely solid at room temperature, can exist in different crystalline arrangements known as polymorphs. Polymorphs have the same chemical composition but differ in their crystal lattice structure. This can lead to significant differences in physical properties like melting point, density, and, most importantly, solubility.[11] A less stable, higher-energy polymorph will generally exhibit higher solubility and faster dissolution than a more stable, lower-energy form.

Understanding the crystal structure through techniques like single-crystal X-ray diffraction (SCXRD) is therefore not just an academic exercise. It provides definitive proof of the molecular structure and reveals the intermolecular interactions (such as C-H···O, C-H···F, and F···F interactions) that dictate how the molecules pack in the solid state. This knowledge is crucial for ensuring batch-to-batch consistency during manufacturing and for patent protection of novel crystalline forms.

3.2. Crystallographic Data for 4,4'-Difluorobenzophenone

The crystal structure of 4,4'-difluorobenzophenone provides an excellent case study. The fluorine atoms play a key role in the crystal packing, influencing the orientation of the phenyl rings and the overall lattice energy.

| Parameter | Value | Reference |

| Compound | 4,4'-Difluorobenzophenone | [4] |

| COD Number | 2009451 | [4] |

| Crystal System | Monoclinic | [4] |

| Space Group | C 1 2/c 1 | [4] |

| Unit Cell Dimensions | ||

| a | 23.184 Å | [4] |

| b | 6.170 Å | [4] |

| c | 7.409 Å | [4] |

| α | 90° | [4] |

| β | 79.868° | [4] |

| γ | 90° | [4] |

COD: Crystallography Open Database

3.3. Experimental Workflow: Single-Crystal X-ray Diffraction

Obtaining a crystal structure is a multi-step process that begins with the challenging task of growing a high-quality single crystal suitable for diffraction.

Protocol: Overview of Single-Crystal Structure Determination

-

Crystal Growth (Prerequisite): a. This is the most critical and often trial-and-error step. The goal is to produce a single, defect-free crystal of sufficient size (~0.1-0.3 mm). b. Methodology: Slow evaporation of a saturated solution is the most common method. c. Solvent Selection: Screen various solvents in which the compound has moderate solubility (e.g., ethanol, acetone, toluene, ethyl acetate). d. Procedure: Prepare a nearly saturated solution of the difluorobenzophenone derivative in a chosen solvent. Loosely cover the vial to allow the solvent to evaporate over several days to weeks in a vibration-free environment.

-

Crystal Mounting and Screening: a. Carefully select a well-formed crystal under a microscope. b. Mount the crystal on a goniometer head using a cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (~100 K) to prevent radiation damage. c. Perform an initial screening on the X-ray diffractometer to assess crystal quality and determine the unit cell parameters.

-

Data Collection: a. If the crystal is of sufficient quality, proceed with a full data collection run. b. The diffractometer rotates the crystal through a series of angles while irradiating it with a monochromatic X-ray beam. c. A detector records the positions and intensities of the thousands of diffracted X-ray reflections.

-

Structure Solution and Refinement: a. The collected data (a set of reflections) is processed to determine the space group and unit cell. b. The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods (structure solution). c. The atomic positions and their thermal displacement parameters are then refined against the experimental data to achieve the best possible fit between the calculated and observed diffraction patterns.

-

Validation and Reporting: a. The final structural model is validated using crystallographic software to check for errors and ensure it is chemically sensible. b. The results are reported in a standard format, such as a Crystallographic Information File (CIF), which contains all the information about the structure and the experiment.

Chapter 4: Spectroscopic and Electronic Characterization

4.1. The Role of Spectroscopy in Structural Verification and Analysis

Spectroscopic techniques are indispensable tools for confirming the identity, purity, and electronic structure of difluorobenzophenone derivatives. Each method provides a unique piece of the structural puzzle.

-

Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR are used to elucidate the carbon-hydrogen framework and directly probe the environment of the fluorine atoms. ¹⁹F NMR is particularly powerful due to its high sensitivity and wide chemical shift range, making it an excellent tool for identifying isomers and detecting subtle electronic changes.[16]

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. The strong carbonyl (C=O) stretch is a characteristic feature in the IR spectra of all benzophenones.

-

UV-Visible (UV-Vis) Spectroscopy: Reveals information about the electronic transitions within the molecule. The position and intensity of absorption bands are sensitive to the substitution pattern and the polarity of the solvent.

4.2. Spectroscopic Signatures of Difluorobenzophenones

-

¹H NMR: For a symmetrical isomer like 4,4'-difluorobenzophenone, the spectrum is relatively simple. The protons on the phenyl rings appear as two sets of multiplets. A patent for its synthesis reports peaks at approximately δ 7.81 (multiplet, 4H, ortho to C=O) and δ 7.28 (triplet, 4H, ortho to F).[17]

-

¹⁹F NMR: 4,4'-difluorobenzophenone is often used as a quantitative NMR standard and shows a single peak around -108 ppm in methanol-d₄.[18] The chemical shift is highly sensitive to the electronic environment.

-

IR Spectroscopy: The most prominent peak in the IR spectrum of a difluorobenzophenone is the strong C=O stretching vibration, typically found in the range of 1650-1670 cm⁻¹. Additional peaks corresponding to C-F stretching and aromatic C=C bending are also observed.[4]

-

UV-Vis Spectroscopy: Benzophenones typically display two main absorption bands: a strong π → π* transition at shorter wavelengths (e.g., ~250 nm) and a weaker, broad n → π* transition at longer wavelengths (e.g., >300 nm).[13] The n → π* transition, involving the non-bonding electrons on the carbonyl oxygen, is particularly sensitive to solvent polarity. In polar, protic solvents like ethanol, hydrogen bonding to the carbonyl oxygen stabilizes the non-bonding ground state, increasing the energy gap for the transition. This results in a characteristic hypsochromic (blue) shift to a shorter wavelength compared to the spectrum in a non-polar solvent like cyclohexane.[13]

Conclusion

This guide has systematically detailed the critical physicochemical properties of difluorobenzophenone derivatives, providing both a theoretical framework for their importance in drug development and practical, field-tested protocols for their determination. We have demonstrated that the strategic placement of fluorine atoms is a powerful tool for fine-tuning lipophilicity, solubility, and solid-state characteristics. The comparative data presented herein underscores that each isomer possesses a unique physicochemical profile, offering a palette of options for the medicinal chemist to optimize a lead candidate for its intended biological application. The experimental methodologies and workflows provided are designed to be robust and self-validating, ensuring that researchers can generate high-quality, reliable data to inform their decision-making processes. A thorough understanding and empirical measurement of these foundational properties are not optional—they are essential for mitigating risk and increasing the probability of success in the complex journey of drug discovery and development.

References

-

PubChem. (n.d.). 4,4'-Difluorobenzophenone. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

-

Kaur, T. (2021). Fluorine: An emerging compound in medicinal chemistry. The Torch, 2(25). [Link]

-

Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]

-

Avdeef, A. (2007). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 14(3), 6-13. [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved January 18, 2026, from [Link]

-

Diva-portal.org. (n.d.). Quantitative NMR spectroscopy on fluorine-containing drugs. Retrieved January 18, 2026, from [Link]

-

Wikipedia. (n.d.). 4,4'-Difluorobenzophenone. Retrieved January 18, 2026, from [Link]

- Zissis, C. et al. (2002). Determination of log P coefficients via a RP-HPLC column.

-

NIST. (n.d.). 4,4'-Difluorobenzophenone IR Spectrum. NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link]

-

University of Ottawa. (n.d.). 19Fluorine NMR. Retrieved January 18, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4,4'-Difluorobenzophenone (CAS 345-92-6). Retrieved January 18, 2026, from [Link]

- Google Patents. (2016). Preparation method of 4,4'-difluorobenzophenone. CN106045828A.

-

Monti, S., & Sortino, S. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules, 5(4), 424-425. [Link]

-

Wikipedia. (n.d.). Benzophenone. Retrieved January 18, 2026, from [Link]

-

Frontage Laboratories. (n.d.). Physicochemical Properties. Retrieved January 18, 2026, from [Link]

-

ANGEEL OAK SPECIALITY CHEMTECH. (n.d.). 2,4-DIFLUOROBENZYLAMINE. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). 2,4'-Difluorobenzophenone. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

SIELC Technologies. (n.d.). 4,4'-Difluorobenzophenone. Retrieved January 18, 2026, from [Link]

-

Veith, H., et al. (2009). Comprehensive characterization of ADME properties of marketed oral drugs. Journal of Medicinal Chemistry, 52(24), 8295-8301. [Link]

Sources

- 1. Bis(4-fluorophenyl)-methanone(345-92-6) 1H NMR spectrum [chemicalbook.com]

- 2. 2,4'-Difluorobenzophenone(342-25-6) 1H NMR [m.chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. 4,4'-Difluorobenzophenone | C13H8F2O | CID 9582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Physicochemical Properties • Frontage Laboratories [frontagelab.com]

- 6. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzophenone - Wikipedia [en.wikipedia.org]

- 8. chemeo.com [chemeo.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 2,4'-Difluorobenzophenone | C13H8F2O | CID 67651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3,3'-Difluorobenzophenone - Safety Data Sheet [chemicalbook.com]

- 12. 4,4'-Difluorobenzophenone [webbook.nist.gov]

- 13. chemimpex.com [chemimpex.com]

- 14. 4,4'-Difluorobenzophenone - Wikipedia [en.wikipedia.org]

- 15. chemimpex.com [chemimpex.com]

- 16. chem-casts.com [chem-casts.com]

- 17. CN106045828A - Preparation method of 4,4'-difluorobenzophenone - Google Patents [patents.google.com]

- 18. 4,4'-Difluorobenzophenone [webbook.nist.gov]

3,4-Difluoro-2'-thiomorpholinomethyl benzophenone mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 3,4-Difluoro-2'-thiomorpholinomethyl benzophenone as a Novel Kinase Inhibitor

Abstract

The following guide provides a comprehensive analysis of the putative mechanism of action for the novel compound this compound, hereafter referred to as CKB-DF2. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, molecular biology, and medicinal chemistry. We will explore the hypothesized interaction of CKB-DF2 with its primary molecular target, Casein Kinase 2 (CK2), a serine/threonine kinase implicated in a multitude of cellular processes and a validated target in oncology. This guide will detail the experimental methodologies required to elucidate and validate this mechanism of action, from initial biochemical assays to cell-based functional studies. All protocols and claims are grounded in established scientific principles and supported by authoritative references.

Introduction: The Rationale for Targeting Casein Kinase 2

Casein Kinase 2 (CK2) is a highly conserved and ubiquitously expressed serine/threonine kinase that plays a critical role in a vast array of cellular processes, including cell cycle progression, apoptosis, angiogenesis, and DNA repair. Unlike many other kinases, CK2 is constitutively active and its activity is elevated in numerous human cancers, including those of the breast, prostate, and lung. This elevated activity is correlated with poor prognosis, making CK2 a compelling target for therapeutic intervention. The development of potent and selective CK2 inhibitors is therefore an area of intense research.

The compound this compound (CKB-DF2) has been designed based on a benzophenone scaffold, a privileged structure in medicinal chemistry. The inclusion of the difluoro moiety is intended to enhance metabolic stability and binding affinity, while the thiomorpholinomethyl group is hypothesized to confer selectivity and improve pharmacokinetic properties. This guide will lay out the hypothetical mechanism by which CKB-DF2 is believed to exert its anti-proliferative effects through the potent and selective inhibition of CK2.

Hypothesized Mechanism of Action: CKB-DF2 as an ATP-Competitive Inhibitor of CK2

We hypothesize that CKB-DF2 functions as a Type I kinase inhibitor, binding to the ATP-binding pocket of the CK2α catalytic subunit and thereby preventing the phosphorylation of its downstream substrates.

Molecular Interactions at the ATP-Binding Site

The proposed binding mode of CKB-DF2 within the CK2α ATP-binding pocket is driven by a series of specific molecular interactions:

-

Hinge-Binding: The benzophenone core is predicted to form hydrogen bonds with the hinge region of the kinase, a critical interaction for many ATP-competitive inhibitors.

-

Hydrophobic Interactions: The phenyl rings of the benzophenone scaffold are expected to occupy hydrophobic pockets within the active site.

-

Fluorine Interactions: The 3,4-difluoro substitutions are positioned to potentially form favorable interactions with the protein backbone or specific residues, enhancing binding affinity.

-

Thiomorpholine Moiety: The thiomorpholinomethyl group is projected to extend into a more solvent-exposed region, where it can contribute to selectivity and solubility.

Downstream Signaling Consequences of CK2 Inhibition

By inhibiting CK2, CKB-DF2 is expected to disrupt several key signaling pathways that are critical for cancer cell survival and proliferation. The primary downstream effect is the reduced phosphorylation of a wide range of CK2 substrates, including:

-

Akt/PKB: CK2 is known to phosphorylate Akt, a key node in the PI3K/Akt/mTOR pathway, which is central to cell survival and proliferation. Inhibition of CK2 would lead to reduced Akt activity.

-

PTEN: CK2 can phosphorylate and inactivate the tumor suppressor PTEN. Inhibition of CK2 would restore PTEN activity, leading to decreased PI3K signaling.

-

NF-κB: CK2 can activate the NF-κB signaling pathway, which is involved in inflammation and cell survival. CKB-DF2 would be expected to suppress this pathway.

The following diagram illustrates the proposed mechanism of action and its impact on downstream signaling.

Caption: Proposed mechanism of CKB-DF2 as a CK2 inhibitor.

Experimental Validation Protocols

To rigorously test the hypothesis that CKB-DF2 is a potent and selective inhibitor of CK2, a series of biochemical and cell-based assays must be performed.

Biochemical Assays: Direct Target Engagement and Potency

The initial step is to determine if CKB-DF2 directly interacts with CK2 and inhibits its enzymatic activity.

3.1.1. In Vitro Kinase Inhibition Assay

-

Objective: To determine the IC50 value of CKB-DF2 against recombinant human CK2.

-

Methodology:

-

A standard in vitro kinase assay is performed using recombinant human CK2α.

-

A specific peptide substrate for CK2 is used.

-

The assay is run in the presence of a range of concentrations of CKB-DF2.

-

The amount of phosphorylated substrate is quantified, typically using a luminescence-based method that measures the amount of ATP remaining in the reaction.

-

The data is plotted as percent inhibition versus log[CKB-DF2], and the IC50 value is calculated.

-

3.1.2. Kinase Selectivity Profiling

-

Objective: To assess the selectivity of CKB-DF2 against a panel of other kinases.

-

Methodology:

-

CKB-DF2 is tested at a fixed concentration (e.g., 1 µM) against a large panel of recombinant kinases (e.g., the Eurofins DiscoverX KINOMEscan).

-

The percent inhibition for each kinase is determined.

-

This provides a selectivity profile and identifies potential off-target effects.

-

3.1.3. Mechanism of Inhibition Studies

-

Objective: To determine if CKB-DF2 is an ATP-competitive inhibitor.

-

Methodology:

-

The in vitro kinase assay is performed with varying concentrations of both ATP and CKB-DF2.

-

The data is plotted on a Lineweaver-Burk plot (1/velocity vs. 1/[ATP]).

-

An ATP-competitive inhibitor will result in a series of lines with different slopes that intersect on the y-axis.

-

The following table summarizes the expected outcomes from the biochemical assays:

| Assay | Parameter Measured | Expected Outcome for CKB-DF2 |

| In Vitro Kinase Assay | IC50 | < 100 nM |

| Kinase Selectivity Panel | % Inhibition | High inhibition of CK2, low inhibition of other kinases |

| Mechanism of Inhibition | Kinetic Data | ATP-competitive |

Cell-Based Assays: Target Engagement and Cellular Effects

Once direct inhibition of CK2 has been established, the next step is to determine if CKB-DF2 can engage its target in a cellular context and elicit the expected biological response.

3.2.1. Cellular Thermal Shift Assay (CETSA)

-

Objective: To confirm that CKB-DF2 binds to CK2 in intact cells.

-

Methodology:

-

Cells are treated with either vehicle or CKB-DF2.

-

The cells are then heated to a range of temperatures.

-

The soluble fraction of proteins is isolated at each temperature.

-

The amount of soluble CK2 is determined by Western blotting.

-

Binding of CKB-DF2 to CK2 is expected to stabilize the protein, resulting in a higher melting temperature.

-

3.2.2. Western Blot Analysis of Downstream Signaling

-

Objective: To determine if CKB-DF2 inhibits the phosphorylation of known CK2 substrates in cells.

-

Methodology:

-

Cancer cell lines with high CK2 activity are treated with a range of concentrations of CKB-DF2.

-

Cell lysates are collected and subjected to Western blotting.

-

Antibodies specific for the phosphorylated forms of CK2 substrates (e.g., phospho-Akt, phospho-PTEN) are used to probe the blots.

-

A dose-dependent decrease in the phosphorylation of these substrates is expected.

-

3.2.3. Cell Viability and Apoptosis Assays

-

Objective: To determine the effect of CKB-DF2 on cancer cell proliferation and survival.

-

Methodology:

-

Cancer cell lines are treated with a range of concentrations of CKB-DF2 for 24-72 hours.

-

Cell viability is measured using an assay such as the CellTiter-Glo Luminescent Cell Viability Assay.

-

Apoptosis is measured by flow cytometry using Annexin V/PI staining.

-

CKB-DF2 is expected to decrease cell viability and induce apoptosis in a dose-dependent manner.

-

The following diagram illustrates the experimental workflow for validating the mechanism of action of CKB-DF2.

Caption: Experimental workflow for CKB-DF2 mechanism of action studies.

Conclusion and Future Directions

This guide has outlined the hypothetical mechanism of action of this compound (CKB-DF2) as a potent and selective ATP-competitive inhibitor of Casein Kinase 2. The proposed mechanism is supported by the known biological activities of the benzophenone scaffold and the established role of CK2 in cancer. The experimental protocols detailed herein provide a clear roadmap for the validation of this hypothesis.

Successful validation of this mechanism would position CKB-DF2 as a promising lead compound for the development of a novel class of anti-cancer therapeutics. Future studies should focus on optimizing the pharmacokinetic and pharmacodynamic properties of CKB-DF2 and evaluating its efficacy in preclinical models of cancer.

References

-

Litchfield, D. W. (2003). Casein kinase 2: a multifaceted protein kinase. Biochemical Journal, 369(Pt 1), 1–15. [Link]

-

Gyenis, L., & Litchfield, D. W. (2017). Targeting protein kinase CK2 in cancer: a long and winding road. Expert Opinion on Investigational Drugs, 26(2), 153–161. [Link]

-

Di Maira, G., Salvi, M., Arrigoni, G., Marin, O., Sarno, S., & Pinna, L. A. (2005). Protein kinase CK2 phosphorylates and upregulates the activity of protein kinase Akt/PKB. Cellular and Molecular Life Sciences, 62(19-20), 2374–2383. [Link]

Unveiling the Potential Biological Targets of Thiomorpholinomethyl Benzophenones: A Privileged Scaffold Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, the strategic combination of "privileged scaffolds"—molecular frameworks that exhibit binding affinity to multiple biological targets—represents a powerful paradigm for the discovery of novel therapeutics. This guide explores the untapped potential of thiomorpholinomethyl benzophenones, a hybrid chemical class uniting two such scaffolds: the versatile benzophenone core and the bioactive thiomorpholine heterocycle. By dissecting the established biological activities of each constituent, we will illuminate the most probable molecular targets and signaling pathways for this promising, yet underexplored, class of compounds. This document provides a robust framework for future research, complete with detailed experimental protocols and workflow visualizations to guide the empirical validation of these hypothesized targets.

Introduction: The Principle of Molecular Hybridization

The benzophenone framework, a simple diaryl ketone, is a ubiquitous structure in both natural products and synthetic drugs, demonstrating a vast spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Similarly, the thiomorpholine ring, a saturated heterocycle, is a cornerstone of numerous bioactive compounds, prized for its ability to modulate enzymatic activity and cellular signaling.[3][4] The fusion of these two scaffolds into a single molecular entity—thiomorpholinomethyl benzophenone—creates a novel chemical space. The guiding hypothesis is that this hybrid molecule may exhibit synergistic or additive effects, potentially engaging with biological targets recognized by either or both of its parent structures. This guide will systematically deconstruct the known pharmacology of each scaffold to build a predictive model of potential targets for the hybrid compound.

The Thiomorpholine Moiety: A Nexus of Bioactivity

The thiomorpholine scaffold has been successfully integrated into a multitude of therapeutic agents, demonstrating a wide array of biological activities.[4][5] Its unique structural and electronic properties, including its role as a bioisostere of morpholine, make it a valuable component in drug design.[6]

Established Biological Activities & Targets

-

Anticancer Activity : Thiomorpholine derivatives have shown significant cytotoxicity against various human cancer cell lines.[6] A primary mechanism implicated is the inhibition of the PI3K/Akt/mTOR signaling pathway , a critical regulator of cell growth, proliferation, and survival.[7]

-

Enzyme Inhibition : This scaffold is a versatile enzyme inhibitor. It has been incorporated into molecules targeting Dipeptidyl Peptidase IV (DPP-IV) for the treatment of type 2 diabetes, as well as urease inhibitors.[3][4]

-

Anti-inflammatory and Antioxidant Effects : Certain thiomorpholine derivatives exhibit anti-inflammatory properties and can inhibit lipid peroxidation, suggesting interactions with pathways involved in oxidative stress.[3]

-

Diverse Therapeutic Applications : The literature also reports on thiomorpholine derivatives with antitubercular, antiprotozoal, antimalarial, and hypolipidemic activities, highlighting the scaffold's broad therapeutic potential.[3][5]

The Benzophenone Core: A Versatile Pharmacophore

Benzophenones are a class of compounds found in nature and are also synthetically accessible, forming the basis for several marketed drugs. Their diaryl ketone structure allows for extensive functionalization, enabling the fine-tuning of their pharmacological profiles.[1]

Established Biological Activities & Targets

-

Anticancer Activity : The anticancer properties of benzophenones are well-documented.[8] Network pharmacology and molecular docking studies of potent benzophenone analogs have identified several potential hub genes, including AKT1, CASP3, ESR1, HSP90AA1, and STAT3 , which are central to tumor progression and survival.[9] Structure-activity relationship (SAR) studies have shown that halogenation of the benzophenone rings can significantly enhance cytotoxic activity.[1]

-

Anti-inflammatory Activity : Benzophenones are known to modulate inflammatory responses. Their mechanisms of action include the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6) .[2] Some derivatives have also been designed as inhibitors of cyclooxygenase (COX) isoenzymes.[10]

-

Antimicrobial and Antiviral Effects : The benzophenone scaffold is present in molecules with demonstrated activity against various microbes and viruses.[2]

Hypothesized Biological Targets of Thiomorpholinomethyl Benzophenones

By integrating the known biological profiles of the thiomorpholine and benzophenone scaffolds, we can predict a set of high-probability targets for the hybrid thiomorpholinomethyl benzophenone structure. These potential targets lie at the intersection of cancer and inflammation, two deeply interconnected pathological processes.

Primary Hypothesized Targets in Oncology

The strong anticancer evidence from both parent scaffolds points toward oncology as a primary therapeutic area.

-

The PI3K/Akt/mTOR Pathway : Given that thiomorpholine derivatives are known to inhibit this pathway and that AKT1 is a predicted target for benzophenones, this signaling cascade represents a primary hypothesized target.[7][9] Inhibition of this pathway would disrupt core processes of cell growth and survival in cancer cells.

-

Apoptosis-Related Proteins (Caspase-3) : The prediction of Caspase-3 (CASP3) as a target for benzophenones suggests that thiomorpholinomethyl benzophenones may induce apoptosis.[9] This aligns with the cytotoxic profiles observed for both parent scaffolds.

-

Signal Transducers and Activators of Transcription (STAT3) : As a key transcription factor involved in cell proliferation and survival, STAT3 is a validated cancer target. Its identification as a potential benzophenone target makes it a compelling candidate for the hybrid molecule.[9]

Primary Hypothesized Targets in Inflammation

The anti-inflammatory properties of both scaffolds suggest a strong potential for modulating immune responses.

-

Pro-inflammatory Cytokine Production (TNF-α, IL-6) : The demonstrated ability of benzophenones to inhibit TNF-α and IL-6 production makes these cytokines primary targets.[2] This activity could be valuable in treating a range of inflammatory disorders.

-

Cyclooxygenase (COX) Enzymes : As key mediators of prostaglandin production in inflammation, COX enzymes are another high-priority potential target, particularly given the design of specific benzophenone-based COX inhibitors.[2][10]

Data Summary: Cytotoxic Activity of Parent Scaffolds

To provide a quantitative basis for these hypotheses, the following table summarizes the reported in vitro cytotoxic activities of representative thiomorpholine and benzophenone derivatives against various cancer cell lines.

| Scaffold Class | Compound Example | Cancer Cell Line | IC50 (µM) | Reference |

| Thiomorpholine | Thiazolo[3,2-a]pyrimidin-5-one | HT29 (Colon) | 2.01 | [6] |

| Thiomorpholine | Thiazolyl thiomorpholine 10c | A549 (Lung) | 10.1 | [6] |

| Benzophenone | Stavudine-linked Benzophenone | SMMC-7721 (Hepatocarcinoma) | 0.82 | [2] |

| Benzophenone | Stavudine-linked Benzophenone | SGC-7901 (Gastric) | 0.77 | [2] |

| Benzophenone | Compound 1 | HL-60 (Leukemia) | 0.48 | [9] |

| Benzophenone | Compound 1 | SMMC-7721 (Hepatocarcinoma) | 0.26 | [9] |

Experimental Validation: A Step-by-Step Technical Guide

The following section outlines a logical, multi-stage workflow to systematically investigate and validate the hypothesized biological targets of novel thiomorpholinomethyl benzophenone compounds.

Stage 1: Initial Phenotypic Screening

The first step is to confirm the predicted bioactivity in relevant cellular models.

This assay provides a baseline measure of the compound's effect on cancer cell viability.

-

Cell Seeding : Plate human cancer cell lines (e.g., A549, MCF-7, SMMC-7721) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.[1]

-

Compound Treatment : Treat the cells with a serial dilution of the thiomorpholinomethyl benzophenone compound (e.g., from 0.1 to 100 µM) and incubate for 48-72 hours.[1]

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[1]

-

Formazan Solubilization : Carefully remove the medium and add DMSO to dissolve the resulting formazan crystals.[1]

-

Data Acquisition : Measure the absorbance at a specific wavelength (typically 570 nm) using a plate reader. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

This assay assesses the compound's ability to suppress inflammatory responses.

-

Cell Culture : Culture macrophage-like cells (e.g., RAW 264.7) and seed them into 24-well plates.

-

Pre-treatment : Treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulation : Induce an inflammatory response by adding Lipopolysaccharide (LPS) to the wells (final concentration of 1 µg/mL).

-

Incubation : Incubate the plates for 24 hours.

-

Cytokine Measurement : Collect the cell culture supernatant and measure the concentration of TNF-α and IL-6 using a commercial ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.

Stage 2: Target Engagement & Pathway Analysis

Once phenotypic activity is confirmed, the next step is to determine if the compound engages with the hypothesized molecular targets.

This technique measures changes in the phosphorylation status of key pathway proteins, indicating pathway inhibition.

-

Cell Lysis : Treat cancer cells with the test compound at its IC50 concentration for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE : Separate 20-30 µg of protein per sample on a polyacrylamide gel.

-

Protein Transfer : Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting : Block the membrane and probe with primary antibodies specific for phosphorylated Akt (p-Akt), phosphorylated mTOR (p-mTOR), and total Akt/mTOR as loading controls.

-

Detection : Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. A decrease in the ratio of phosphorylated to total protein indicates pathway inhibition.

Visualizing the Research Workflow

The following diagram illustrates the logical flow from initial screening to target validation.

Caption: A streamlined workflow for identifying and validating biological targets.

Visualizing Key Signaling Pathways

Understanding the molecular context of the hypothesized targets is crucial. The diagrams below illustrate the core signaling cascades predicted to be modulated by thiomorpholinomethyl benzophenones.

The PI3K/Akt/mTOR Signaling Pathway

This pathway is a central regulator of cell survival and proliferation and is frequently hyperactivated in cancer.

Caption: The PI3K/Akt/mTOR pathway and points of potential inhibition.

The TNF-α Inflammatory Signaling Pathway

This pathway is a key driver of inflammation, leading to the activation of transcription factors like NF-κB.

Caption: The TNF-α signaling cascade leading to pro-inflammatory gene expression.

Conclusion and Future Directions

The synthesis of thiomorpholinomethyl benzophenones represents a rational drug design strategy, leveraging the proven pharmacological advantages of two privileged scaffolds. The evidence strongly suggests that this novel class of compounds holds significant potential as modulators of key pathways in cancer and inflammation, particularly the PI3K/Akt/mTOR cascade and cytokine signaling networks. The experimental workflows provided in this guide offer a clear and robust path forward for researchers to empirically test these hypotheses, moving from broad phenotypic effects to specific molecular target identification and validation. Future work should focus on synthesizing a small library of these hybrid compounds with systematic structural variations to establish clear structure-activity relationships, thereby optimizing potency and selectivity for the most promising biological targets.

References

- Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.

- Benchchem. (n.d.). The Diverse Biological Landscape of Thiomorpholine 1,1-Dioxide Derivatives: An In-depth Technical Guide.

- Benchchem. (n.d.). Benzophenone Derivatives: A Versatile Scaffold in Drug Discovery.

- Journal of Chemical Reviews. (2021, September 25). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.

- Benchchem. (n.d.). A Technical Guide to the Biological Activities of Thiomorpholine Derivatives.

- ResearchGate. (2021, October 20). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile.

- RSC Publishing. (2023, August 4). Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis.

- PMC - NIH. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry.

- ResearchGate. (n.d.). Examples of benzophenone derivatives in the market and their uses.

- PMC. (2024, June 26). Synthesis and bioactivity investigation of benzophenone and its derivatives.

- (2024, June 26). Synthesis and bioactivity investigation of benzophenone and its derivatives.

- PubMed Central - NIH. (n.d.). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchemrev.com [jchemrev.com]

- 4. researchgate.net [researchgate.net]

- 5. jchemrev.com [jchemrev.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Biological Activity of 3,4-Difluoro-2'-thiomorpholinomethyl benzophenone: A Technical Guide for Preclinical Evaluation

Introduction: A Strategic Approach to a Novel Chemical Entity

The compound 3,4-Difluoro-2'-thiomorpholinomethyl benzophenone represents a novel chemical entity, wedding three key structural motifs: a difluorinated benzophenone core, a thiomorpholine heterocycle, and a methylenic linker. While direct biological data for this specific molecule is not yet available in the public domain, a comprehensive analysis of its constituent chemical functionalities provides a strong rationale for its investigation as a potential therapeutic agent. This guide outlines a strategic, multi-pronged approach to elucidate the in vitro biological activity of this compound, focusing on scientifically-backed hypotheses derived from the known pharmacological profiles of benzophenone and thiomorpholine derivatives.

The benzophenone scaffold is a "privileged structure" in medicinal chemistry, found in numerous molecules with a wide array of biological functions, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][2] Similarly, the thiomorpholine ring is a versatile heterocycle known to impart a range of bioactivities, such as anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5] The difluoro substitution on the benzophenone ring is anticipated to enhance metabolic stability and potentially modulate the electronic properties of the molecule, which could fine-tune its biological activity and pharmacokinetic profile.

This technical guide provides a roadmap for the initial in vitro characterization of this compound, with a primary focus on its potential as an anticancer, antimicrobial, and anti-inflammatory agent. The proposed experimental workflows are designed to be robust, reproducible, and to provide a clear, data-driven basis for further preclinical development.

Hypothesized Biological Activities and Proposed In Vitro Evaluation

Anticancer Activity

Scientific Rationale: Both benzophenone and thiomorpholine derivatives have demonstrated significant potential as anticancer agents.[1][2][3][6] The benzophenone moiety can act as a photosensitizer and has been shown to interact with DNA.[7] Certain benzophenone derivatives exhibit potent cytotoxic effects against various cancer cell lines.[2][6] The thiomorpholine heterocycle is also present in compounds with demonstrated anticancer properties.[3][4][5] Therefore, it is hypothesized that this compound may exhibit cytotoxic or cytostatic effects on cancer cells.

Experimental Workflow:

Caption: Workflow for in vitro anticancer activity evaluation.

Detailed Protocols:

a) Cell Viability Assay (MTT/MTS)

This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]

-

Step 1: Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Step 2: Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound to the cells at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Step 3: MTT/MTS Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours.

-

Step 4: Absorbance Measurement: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS).

-

Step 5: Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

b) Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

-

Step 1: Cell Treatment: Treat cells with the compound at concentrations around its IC50 value for 24-48 hours.

-

Step 2: Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Step 3: Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Step 4: Data Interpretation: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Data Presentation:

| Cell Line | Compound IC50 (µM) | Doxorubicin IC50 (µM) |

| MCF-7 | [Insert Data] | [Insert Data] |

| A549 | [Insert Data] | [Insert Data] |

| HCT116 | [Insert Data] | [Insert Data] |

Antimicrobial Activity

Scientific Rationale: Benzophenone derivatives have been reported to possess antibacterial and antifungal properties.[9] The thiomorpholine moiety is also a key component in various antimicrobial agents.[3][4][5] The combination of these two pharmacophores suggests that this compound could exhibit antimicrobial activity.

Experimental Workflow:

Caption: Workflow for in vitro antimicrobial activity evaluation.

Detailed Protocols:

a) Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Step 1: Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in the appropriate broth.

-

Step 2: Compound Dilution: Perform serial two-fold dilutions of the compound in a 96-well microtiter plate.

-

Step 3: Inoculation: Add the microbial inoculum to each well. Include positive (microorganism without compound) and negative (broth only) controls.

-

Step 4: Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

-

Step 5: MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

b) Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

-

Step 1: Subculturing: Take an aliquot from the wells of the MIC assay that show no visible growth.

-

Step 2: Plating: Spread the aliquot onto an appropriate agar medium.

-

Step 3: Incubation: Incubate the plates under suitable conditions.

-

Step 4: MBC/MFC Determination: The MBC/MFC is the lowest concentration that results in no microbial growth on the subculture plates.

Data Presentation:

| Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) |

| S. aureus (ATCC 29213) | [Insert Data] | [Insert Data] |

| E. coli (ATCC 25922) | [Insert Data] | [Insert Data] |

| C. albicans (ATCC 90028) | [Insert Data] | [Insert Data] |

Anti-inflammatory Activity

Scientific Rationale: Many benzophenone and thiomorpholine derivatives have been reported to possess anti-inflammatory properties.[1][3][10][11][12] Their mechanisms of action often involve the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.

Experimental Workflow:

Caption: Workflow for in vitro anti-inflammatory activity evaluation.

Detailed Protocols:

a) Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS).

-

Step 1: Cell Seeding: Plate RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere.

-

Step 2: Compound Treatment: Pre-treat the cells with various concentrations of the compound for 1 hour.

-

Step 3: LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Step 4: Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Step 5: Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

b) Pro-inflammatory Cytokine Measurement (ELISA)

This assay quantifies the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, released by stimulated immune cells.

-

Step 1: Cell Stimulation and Treatment: Follow the same procedure as for the NO production assay.

-

Step 2: Supernatant Collection: Collect the cell culture supernatant.

-

Step 3: ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions.

-

Step 4: Data Analysis: Determine the concentration of each cytokine and calculate the percentage of inhibition.

Data Presentation:

| Assay | IC50 (µM) |

| NO Production Inhibition | [Insert Data] |

| TNF-α Inhibition | [Insert Data] |

| IL-6 Inhibition | [Insert Data] |

Conclusion and Future Directions

This technical guide provides a comprehensive and scientifically-grounded framework for the initial in vitro biological evaluation of the novel compound this compound. The proposed assays for anticancer, antimicrobial, and anti-inflammatory activities are based on the well-documented pharmacological profiles of its constituent moieties. The successful execution of these experiments will generate crucial data to guide the subsequent stages of drug discovery and development. Positive results in any of these areas would warrant further investigation into the compound's mechanism of action, selectivity, and potential for in vivo efficacy.

References

- Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. MDPI. [URL: https://www.mdpi.com/1422-0067/22/19/10542]

- Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. MDPI. [URL: https://www.mdpi.com/1420-3049/23/8/1859]

- Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [URL: https://jchemrev.com/article_134018.html]

- Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. [URL: https://www.researchgate.net/publication/355401940_Morpholine_and_Thiomorpholine_A_Privileged_scaffold_possessing_diverse_bioactivity_profile]

- Benzophenone - Wikipedia. Wikipedia. [URL: https://en.wikipedia.org/wiki/Benzophenone]

- Synthesis and Biological Evaluation of Benzophenone Derivatives as Potential HIV-1 Inhibitors. Ingenta Connect. [URL: https://www.ingentaconnect.com/content/ben/cdd/2017/00000014/00000006/art00009]

- Theoretical and Computational Explorations of Thiomorpholine Derivatives: A Technical Guide for Drug Discovery and Molecular Eng. Benchchem. [URL: https://www.benchchem.com/blog/theoretical-and-computational-explorations-of-thiomorpholine-derivatives-a-technical-guide-for-drug-discovery-and-molecular-eng/]

- In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15711174/]

- New Anticancer Agents: In Vitro and In Vivo Evaluation. IntechOpen. [URL: https://www.intechopen.com/chapters/39867]

- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c02146]

- Computational Modeling and Biological Evaluation of Benzophenone Derivatives as Antileishmanial Agents. SciELO. [URL: https://www.scielo.br/j/jbpml/a/xNqC5M4M8G6yXyZ3xA4yKgh/?lang=en]

- Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra02797c]

- Benzophenone-3, a chemical UV-filter in cosmetics: is it really safe for children and pregnant women? PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6994781/]

- Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [URL: https://jchemrev.com/article_134018_b9f9f5f0b0c2c1c9c9c9c9c9c9c9c9c9.pdf]

- In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2838995/]

- Bioassays for Anticancer Activities. ResearchGate. [URL: https://www.researchgate.net/publication/275269781_Bioassays_for_Anticancer_Activities]

- BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. NCBI. [URL: https://www.ncbi.nlm.nih.gov/books/NBK304414/]

- Benzophenone: a ubiquitous scaffold in medicinal chemistry. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8535791/]

- Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26191791/]

- Benzophenone – Knowledge and References. Taylor & Francis. [URL: https://www.taylorfrancis.com/topics/engineering-and-technology/chemical-engineering/benzophenone-Y0J2J2J2]

- Synthesis and bioactivity investigation of benzophenone and its derivatives. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11293390/]

- Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. PubMed Central - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6115984/]

- Novel Synthesized Benzophenone Thiazole Hybrids Exhibited Ex Vivo and In Silico Anti-Inflammatory Activity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39424371/]

- Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. MDPI. [URL: https://www.mdpi.com/2079-6382/12/12/1650]

- Results of the in vitro photoprotection activity assays for... ResearchGate. [URL: https://www.researchgate.net/figure/Results-of-the-in-vitro-photoprotection-activity-assays-for-benzophenone-3-BP-3_fig3_379893963]

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchemrev.com [jchemrev.com]

- 4. jchemrev.com [jchemrev.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Benzophenone - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel Synthesized Benzophenone Thiazole Hybrids Exhibited Ex Vivo and In Silico Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of Fluorination in Tuning the Bioactivity of Benzophenone Analogs: A Technical Guide

Abstract

The benzophenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent properties, such as chemical stability and the ability to engage in various non-covalent interactions, make it an attractive starting point for drug discovery. A particularly fruitful strategy for optimizing the therapeutic potential of benzophenone analogs has been the incorporation of fluorine atoms. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of fluorinated benzophenone analogs, with a focus on their development as kinase inhibitors and anticancer agents. We will explore the rationale behind synthetic strategies, dissect the impact of fluorine substitution on biological activity, and provide detailed experimental protocols for their evaluation.

Introduction: The Benzophenone Scaffold and the Power of Fluorine

Benzophenones are diaryl ketones that serve as the structural foundation for a wide range of natural products and synthetic molecules with diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. The unique twisted conformation of the two phenyl rings around the central carbonyl group allows for specific interactions within protein binding pockets.

The introduction of fluorine into drug candidates can profoundly influence their physicochemical and pharmacokinetic properties. Due to its small size, high electronegativity, and the strength of the carbon-fluorine bond, fluorine substitution can modulate:

-

Metabolic Stability: Fluorine can block sites of metabolic oxidation, thereby increasing the half-life of a drug.

-

Binding Affinity: The electronegativity of fluorine can alter the electronic properties of the molecule, leading to enhanced interactions with target proteins.

-

Lipophilicity and Permeability: Fluorination can increase lipophilicity, which can improve membrane permeability and cellular uptake.

-

Conformation: The presence of fluorine can influence the preferred conformation of a molecule, potentially pre-organizing it for optimal binding to its target.

This guide will delve into how these effects are strategically harnessed in the design of fluorinated benzophenone analogs.

Synthetic Strategies for Fluorinated Benzophenone Analogs

The synthesis of fluorinated benzophenone analogs can be achieved through several routes. A common and versatile method is the Friedel-Crafts acylation, where a fluorinated benzoyl chloride is reacted with a substituted benzene in the presence of a Lewis acid catalyst. Another approach involves the oxidation of a diarylmethane precursor.

A more advanced strategy for creating diverse fluorinated benzophenones involves iterative nucleophilic aromatic substitution (SNAr) reactions on polyfluorinated benzophenones. This allows for the sequential and regioselective introduction of various nucleophiles.

Below is a generalized workflow for the synthesis of fluorinated benzophenone analogs.

Figure 1: Generalized synthetic workflow for fluorinated benzophenone analogs.

Structure-Activity Relationships of Fluorinated Benzophenone Analogs

The biological activity of fluorinated benzophenone analogs is highly dependent on the position and number of fluorine substituents, as well as the nature of other functional groups on the phenyl rings.

As p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase is a key regulator of inflammatory responses, making it an attractive target for the treatment of inflammatory diseases. A class of 4-aminobenzophenones has been identified as potent p38 MAP kinase inhibitors.

Key SAR Findings:

-

Carbonyl Group: The carbonyl group of the benzophenone scaffold is crucial for activity, as it forms a hydrogen bond with the backbone NH of Met-109 in the hinge region of the p38 kinase active site.

-

Fluorine Substitution: The placement of fluorine on the phenyl rings significantly impacts potency. For instance, in a series of aminobenzophenones, a para-fluoro substituent on one of the phenyl rings was found to enhance inhibitory activity against IL-6, a downstream effector of p38 signaling.

-

Amino Group: The 4-amino group is a key feature for potent inhibition.

-

Other Substituents: The presence of other substituents, such as a chloro group at the 2-position of one phenyl ring and a methyl group at the 2-position of the other, can further enhance potency.

The following diagram illustrates the key interactions and SAR of a fluorinated aminobenzophenone inhibitor within the p38 MAP kinase active site.

Figure 2: Key SAR interactions of a fluorinated benzophenone in the p38 kinase active site.

Quantitative SAR Data for p38 MAP Kinase Inhibitors:

| Compound ID | R1 (Ring A) | R2 (Ring B) | p38α IC50 (nM) | IL-1β Inhibition IC50 (nM) | TNF-α Inhibition IC50 (nM) |

| 3 | H | H | - | - | - |

| 45 | 2-Cl | 2-Me | 10 | 14 | 6 |

| 49 | 2-Cl | 2-F | 39 | - | - |

| 64 | 2-Cl | 2-Cl | 4 | - | - |

Table 1: SAR data for selected aminobenzophenone analogs as p38 MAP kinase inhibitors.

As Anticancer Agents

Fluorinated benzophenone analogs have also shown significant promise as anticancer agents, exhibiting cytotoxic and antiproliferative effects against various cancer cell lines.

Key SAR Findings:

-

Fluorine Position: In a series of benzophenone-tagged pyridine analogs, compounds with a fluoro group at the para position of the benzoyl ring demonstrated significant antiproliferative activity.

-

Number of Fluorine Substituents: An increase in the number of fluoro groups on the benzophenone scaffold can lead to higher potency.

-

Other Halogens: The presence of other halogens, such as chlorine, in combination with fluorine can further enhance anticancer activity.

-

Linker and Heterocyclic Moieties: The nature of the linker and the type of heterocyclic moiety attached to the benzophenone core play a crucial role in determining the anticancer profile.

Quantitative SAR Data for Anticancer Activity:

| Compound ID | Cell Line | IC50 (µM) |

| 1 | HL-60 | 0.48 |

| 1 | A-549 | 0.82 |

| 1 | SMMC-7721 | 0.26 |

| 1 | SW480 | 0.99 |

Table 2: Cytotoxic activity of a representative benzophenone analog against various cancer cell lines.

Experimental Protocols

Synthesis of a Representative Fluorinated Benzophenone Analog

This protocol describes a general procedure for the synthesis of a 4-aminobenzophenone derivative, a class of compounds with demonstrated p38 MAP kinase inhibitory activity.

Step 1: Synthesis of the Benzophenone Core

-

To a solution of a substituted 4-aminobenzonitrile in an appropriate solvent (e.g., THF), add a solution of a fluorinated Grignard reagent (e.g., 4-fluorophenylmagnesium bromide) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction with a saturated aqueous solution of NH4Cl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired fluorinated 4-aminobenzophenone.

Step 2: Coupling with a Substituted Aniline

-

In a sealed tube, combine the fluorinated 4-aminobenzophenone, a substituted aniline, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in an anhydrous solvent (e.g., dioxane).

-

Degas the mixture and heat to 100-120 °C for 12-24 hours.

-

Cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.

-

Concentrate the filtrate and purify the residue by column chromatography to obtain the final fluorinated aminobenzophenone analog.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method for determining the IC50 value of a fluorinated benzophenone analog against a specific kinase, such as p38α.

Materials:

-

Kinase of interest (e.g., recombinant human p38α)

-

Kinase substrate peptide

-

ATP

-

Fluorinated benzophenone analog

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 96-well plates

Procedure:

-

Prepare a serial dilution of the fluorinated benzophenone analog in DMSO.

-

In a 96-well plate, add the serially diluted compound or DMSO control.

-

Add the kinase to each well and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at 30°C for 60 minutes.

-

Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence of each well using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

MTT Assay for Cytotoxicity

This protocol describes the determination of the cytotoxic effects of fluorinated benzophenone analogs on cancer cells using the MTT assay.

Materials:

-

Fluorinated benzophenone analog

-

Human cancer cell lines (e.g., A549, HeLa, MCF-7)

-

Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the fluorinated benzophenone analog for 24-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete solubilization.

-